molecular formula C18H16N2O2 B4838861 N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE

N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE

Cat. No.: B4838861
M. Wt: 292.3 g/mol
InChI Key: CXIYIBRQAPOICQ-UHFFFAOYSA-N
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Description

N-(3-Isoxazolyl)-3,3-diphenylpropanamide is a chemical compound with the molecular formula C18H16N2O2 and a molecular weight of 292.33 g/mol . This structure incorporates an isoxazole heterocycle, a privileged scaffold in medicinal chemistry known for its versatility in drug discovery efforts. Isoxazole derivatives are aromatic heterocyclic compounds with a nitrogen and an oxygen atom and have been identified as key structural components in the development of pharmacologically active molecules . For instance, similar molecular frameworks based on a benzo[d]isoxazole core have been successfully designed and synthesized as potent inhibitors of BRD4, an epigenetic regulator considered an attractive target for cancer treatment . Furthermore, heterocyclic compounds like pyrazolotriazolopyrimidine derivatives have shown significant utility as A2A receptor antagonists, with research indicating potential applications in oncology by enhancing anti-tumor immunity . The specific research applications and biological profile of this compound are an active area of investigation, positioning it as a compound of interest for researchers exploring new chemical entities in fields such as medicinal chemistry and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-(1,2-oxazol-3-yl)-3,3-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c21-18(19-17-11-12-22-20-17)13-16(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,16H,13H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXIYIBRQAPOICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)NC2=NOC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE typically involves the formation of the isoxazole ring followed by its attachment to the diphenylpropanamide moiety. One common method involves the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid to form the isoxazole ring . Another method includes the reaction of nitrile oxides with alkynes in a 1,3-dipolar cycloaddition .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazoles, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE involves its interaction with specific molecular targets. The isoxazole ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Targets

Physicochemical and Pharmacokinetic Properties

Table 2: Calculated and Experimental Properties
Compound Name XLogP3 Hydrogen Bond Donors/Acceptors Rotatable Bonds Topological Polar Surface Area (Ų) Notes on PK/PD
N-(3-Isoxazolyl)-3,3-diphenylpropanamide ~4.5* 1 / 3 5 ~60 Moderate mouse PK; RORγ potency
N-[4-(1H-Benzimidazol-2-yl)phenyl]-... 5.8 2 / 2 6 57.8 High lipophilicity; potential CNS penetration
N-Benzyl-3-(3-[3-(trifluoromethyl)phenyl]-... ~3.5* 2 / 4 7 ~75 Trifluoromethyl enhances metabolic stability

*Estimated based on structural analogs.

Key Observations :

  • Lipophilicity : The benzimidazole derivative (XLogP3 = 5.8) is highly lipophilic, which may limit aqueous solubility but enhance blood-brain barrier penetration . In contrast, the hydroxy-methylphenyl analog (XLogP3 ~3.5) likely has improved solubility due to its polar hydroxyl group .
  • Metabolic Stability: Trifluoromethyl groups (e.g., in and ) are known to resist oxidative metabolism, extending half-life in vivo.
  • Stereochemical Effects : BChE inhibition by diphenylpropanamides is stereospecific; the (R)-isomer shows tighter binding than the (S)-isomer in crystallographic studies .

Functional Group Impact on Activity

  • Isoxazole vs.
  • Bulkier Substituents : Benzimidazole () and naphthalene () groups increase molecular weight and steric bulk, which may reduce diffusion rates but improve target affinity.
  • Salt Forms : Hydrochloride or sulfate salts (e.g., in ) enhance aqueous solubility, critical for in vivo administration.

Q & A

What are the recommended synthetic routes for N-(3-isoxazolyl)-3,3-diphenylpropanamide, and what reaction conditions optimize yield and purity?

Methodological Answer:
The synthesis of isoxazole-containing compounds typically involves cyclization reactions between nitrile oxides and alkynes to form the isoxazole core . For this compound, a plausible route includes:

Isoxazole Formation : React a nitrile oxide precursor with diphenylacetylene under [3+2] cycloaddition conditions.

Propanamide Linkage : Couple the isoxazole intermediate with 3,3-diphenylpropanoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Optimization Tips :

  • Use microwave-assisted synthesis to accelerate cyclization.
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).
  • Monitor reaction progress by TLC or HPLC-MS to minimize side products.

How can researchers characterize the molecular structure of this compound to confirm its identity and purity?

Methodological Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm the presence of isoxazole protons (δ 6.5–8.5 ppm) and diphenyl groups (δ 7.2–7.6 ppm).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry .
  • X-ray Crystallography : Resolve crystal structure to validate spatial arrangement of the isoxazole and diphenyl moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., [M+H]⁺ ion).
  • HPLC-PDA : Assess purity (>95% for preclinical studies).

What in vitro or in vivo models are appropriate for evaluating the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays :
    • Use FLT3 kinase assays (if targeting cancer) with recombinant protein and ATP-competitive ELISA kits .
    • Compare IC₅₀ values with reference inhibitors (e.g., midostaurin).
  • Receptor Binding Studies :
    • Radioligand displacement assays (e.g., for stress-related targets like corticotropin-releasing factor receptors) .
  • In Vivo Stress Models :
    • Use rodent models (e.g., chronic restraint stress) to assess anxiolytic effects via behavioral tests (elevated plus maze, forced swim test) .

How can computational methods predict the target interactions and pharmacokinetics of this compound?

Methodological Answer:

  • Molecular Docking :
    • Dock the compound into FLT3 (PDB: 4XUF) or stress-related receptors (e.g., CRF1R) using AutoDock Vina. Analyze binding poses for hydrogen bonds with active-site residues (e.g., Lys644 in FLT3) .
  • QSAR Modeling :
    • Train models on isoxazole derivatives with known logP and IC₅₀ data to predict ADMET properties.
  • MD Simulations :
    • Simulate ligand-receptor complexes in explicit solvent (GROMACS) to assess stability over 100 ns trajectories.

What strategies resolve contradictions in experimental data on the compound’s mechanism of action or efficacy?

Methodological Answer:

  • Systematic Review Frameworks :
    • Follow PRISMA guidelines to aggregate and critically appraise preclinical studies .
    • Use tools like RevMan for meta-analysis of dose-response relationships.
  • Experimental Replication :
    • Validate conflicting results across independent labs with standardized protocols (e.g., MTT assay for cytotoxicity).
  • Orthogonal Assays :
    • Confirm kinase inhibition via Western blot (phospho-FLT3 levels) alongside enzymatic assays .

What parameters are critical during scale-up synthesis for preclinical studies?

Methodological Answer:

  • Reaction Scalability :
    • Optimize solvent volume and stirring efficiency to maintain reaction kinetics.
  • Purification :
    • Switch from column chromatography to recrystallization (ethanol/water) for bulk batches.
  • Quality Control :
    • Implement in-process controls (IPC) via inline FTIR to monitor intermediate purity.

How can structure-activity relationship (SAR) studies guide optimization of this compound?

Methodological Answer:

  • Modify Substituents :
    • Replace diphenyl groups with fluorophenyl (to enhance bioavailability) or introduce electron-withdrawing groups (to stabilize the isoxazole ring) .
  • Propanamide Backbone :
    • Test methyl or ethyl spacers to balance rigidity and solubility.
  • Benchmarking :
    • Compare with analogs like N-(5-tert-butyl-3-isoxazolyl)-urea derivatives to identify critical pharmacophores .

What analytical techniques assess the stability of this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies :
    • Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4 weeks.
  • Stability-Indicating HPLC :
    • Use a C18 column (ACN/water + 0.1% TFA) to quantify degradation products (e.g., hydrolyzed propanamide).
  • Mass Spectrometry :
    • Identify degradation pathways (e.g., oxidation of the isoxazole ring) via LC-MS/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-ISOXAZOLYL)-3,3-DIPHENYLPROPANAMIDE

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